molecular formula C20H21ClN2OS B10891447 2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide

Cat. No.: B10891447
M. Wt: 372.9 g/mol
InChI Key: FZLIGXKAEGEHDK-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a chlorothiophene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene moiety can be introduced via a Suzuki coupling reaction between a boronic acid derivative of chlorothiophene and a halogenated quinoline intermediate.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with isopropylamine to form the carboxamide group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chlorothiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
  • 2-(5-chlorothiophen-2-yl)-N-(methyl)quinoline-4-carboxamide
  • 2-(5-chlorothiophen-2-yl)-N-(ethyl)quinoline-4-carboxamide

Uniqueness

2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

Molecular Formula

C20H21ClN2OS

Molecular Weight

372.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C20H21ClN2OS/c1-12(2)23(13(3)4)20(24)15-11-17(18-9-10-19(21)25-18)22-16-8-6-5-7-14(15)16/h5-13H,1-4H3

InChI Key

FZLIGXKAEGEHDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl

Origin of Product

United States

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